Product packaging for bisphenol A(Cat. No.:CAS No. 27100-33-0)

bisphenol A

Cat. No.: B3422858
CAS No.: 27100-33-0
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A (BPA), with the IUPAC name 4,4'-(Propane-2,2-diyl)diphenol, is a synthetic organic compound with the formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It is a colourless solid that is soluble in most common organic solvents but has very poor solubility in water . This compound is a fundamental building block in polymer science. Its primary industrial application is as a co-monomer in the production of polycarbonate plastics, accounting for 65-70% of all BPA production. These plastics are valued for their durability, high impact resistance, heat resistance, and optical clarity . Approximately 25-30% of BPA is used in the synthesis of epoxy resins and vinyl ester resins, where it serves as a protective coating, notably for the inner surface of food and beverage cans . Its reactivity is characterized by the two hydroxyl functional groups on the phenol rings, which allow it to undergo condensation reactions, for instance with phosgene to form polycarbonates or with epichlorohydrin to form epoxy resins . From a research perspective, this compound is a critical compound for investigating endocrine disruption. It is a recognized xenoestrogen, exhibiting hormone-like properties that mimic the effects of natural estrogen (17β-estradiol) in the body by binding to estrogen receptors (ERα and ERβ), though it is 1,000 to 10,000 times less potent . Current research focuses on its mechanisms of action beyond classical estrogen receptor binding, including its potential to alter receptor expression, affect co-receptors, modify signal transduction pathways, and induce epigenetic changes . Studies link BPA exposure to various health concerns, driving research into its effects on the reproductive, nervous, and immune systems, as well as its potential role in metabolic diseases . Furthermore, the environmental persistence of BPA and the health effects of its analogues (e.g., BPS, BPF) are active areas of scientific inquiry . This product is provided For Research Use Only. It is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B3422858 bisphenol A CAS No. 27100-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Record name BISPHENOL A
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Direct Analysis of Conjugates:with Advancements in Analytical Instrumentation, Particularly Lc Ms/ms, It is Now Possible to Directly Measure the Intact Bpa Conjugates Bpag and Bpas Along with the Free Bpa in a Single Analysis.nih.govnih.govnih.govthis Approach Avoids the Enzymatic Hydrolysis Step and Its Associated Uncertainties. Direct Measurement Provides a More Detailed and Accurate Profile of Bpa Exposure and Metabolism, Allowing Researchers to Distinguish Between the Unconjugated, Biologically Active Form and the Detoxified Conjugated Forms.acs.orgnih.govsolid Phase Extraction Spe is a Common Sample Preparation Technique Used to Isolate Bpa and Its Conjugates from the Complex Biological Matrix Before Lc Ms/ms Analysis.researchgate.netacs.orgthe Development of Methods for the Simultaneous Quantification of Bpa, Its Conjugates, and Even Its Commercial Alternatives Has Become Crucial for Comprehensive Exposure Assessment.dphen1.comcomparing Results from Direct and Indirect Methods Has Shown That While Generally Comparable, Direct Methods May Yield Slightly Higher Concentrations, Which Can Have Implications for Exposure Estimates.researchgate.netnih.gov

Quantitative Approaches to Dose-Response Relationships

The study of bisphenol A (BPA) necessitates sophisticated quantitative methods to understand its complex interactions with biological systems. This is particularly true for its dose-response relationships, which often defy traditional toxicological assumptions.

Characterization of Non-Monotonic Dose-Response Curves (NMDRCs)

A significant focus in BPA research is the characterization of non-monotonic dose-response curves (NMDRCs). nih.gov Unlike traditional linear dose-response relationships, NMDRCs, which can be U-shaped or inverted U-shaped, show that low doses of BPA can cause biological effects that are not seen at higher doses. nih.govfoodpackagingforum.org This phenomenon suggests that the effects of BPA at low, environmentally relevant exposures cannot be reliably predicted from high-dose studies alone. nih.govscispace.com

The mechanisms underlying NMDRCs for BPA are complex and are thought to involve interactions with multiple cellular receptors. nih.govresearchgate.net These can include estrogen receptors (ERα and ERβ), androgen receptors, and thyroid hormone receptors. nih.govmdpi.com At low concentrations, BPA might activate a specific receptor pathway, while at higher concentrations, it could inhibit that same pathway or trigger a different, opposing one, resulting in a non-linear dose-response. nih.gov For instance, in cardiac myocytes, the non-monotonic dose response of BPA is believed to result from the combined effects of increased sarcoplasmic reticulum Ca2+ reuptake/release and decreased Ca2+ influx. nih.govresearchgate.net

Research has demonstrated that NMDRCs are a common feature in BPA studies, with one analysis finding them in over 20% of all experiments examined. nih.govresearchgate.net These non-monotonic responses have been observed across a variety of endpoints, including developmental and reproductive effects, metabolic changes, and impacts on the nervous and immune systems. nih.govresearcherslinks.comtandfonline.com For example, studies on the fish species Catla catla have shown an inverted U-shaped dose-response for vitellogenin levels, where a lower dose of BPA caused a significant increase, while a higher dose resulted in a decrease. researcherslinks.com

Statistical Modeling of Low-Dose Effects

The presence of NMDRCs and other low-dose effects of BPA requires advanced statistical modeling for accurate data interpretation. senseaboutscienceusa.orgnih.gov Traditional linear models are often insufficient to capture these complex dose-response relationships. senseaboutscienceusa.org Consequently, researchers are increasingly employing non-linear regression models, such as polynomial regressions and spline functions, to better characterize the observed data. nih.gov

A key objective of this statistical modeling is to determine a "point of departure" (POD), which serves as a starting point for extrapolating a reference dose for risk assessment. aist.go.jp However, identifying a reliable POD is particularly challenging with NMDRCs. senseaboutscienceusa.org The traditional No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) approaches have been criticized in the context of BPA because effects can occur at doses below the determined NOAEL. nih.govnih.gov The Benchmark Dose (BMD) approach is considered a more quantitative and preferable method for analyzing BPA data, especially when dealing with non-monotonic responses. aist.go.jparxiv.org

To address the complexities and uncertainties in low-dose studies, Bayesian statistical methods are also being utilized. nih.govbyu.edu Bayesian models can incorporate prior knowledge and provide a more robust estimation of the dose-response curve, particularly when data at low doses are limited. nih.govtoxstrategies.com These models are also adept at handling the non-monotonicity of dose-response relationships. byu.edu However, the effectiveness of any statistical model is dependent on adequate study design, including a sufficient number of observations at each dose level. senseaboutscienceusa.orgnih.gov

Interactive Data Table: Key Parameters in Low-Dose Statistical Models for BPA

ParameterDescriptionRelevance to BPA Studies
Point of Departure (POD) The dose at which a biological response starts to diverge from the control.Essential for setting reference doses, but its determination is complicated by NMDRCs. aist.go.jp
No-Observed-Adverse-Effect Level (NOAEL) The highest experimental dose without a statistically or biologically significant increase in adverse effects.Often criticized for BPA due to the potential for effects to occur at doses below this level. nih.govnih.gov
Lowest-Observed-Adverse-Effect Level (LOAEL) The lowest experimental dose with a statistically or biologically significant increase in adverse effects.Used in risk assessment but may not fully capture low-dose effects. tandfonline.com
Benchmark Dose (BMD) A dose derived from modeling the dose-response relationship that corresponds to a specified level of response.A more quantitative and preferred approach for analyzing BPA data, especially with NMDRCs. aist.go.jparxiv.org

Research on Chemical Mixtures Involving this compound

Human exposure to chemicals rarely occurs in isolation, making the study of chemical mixtures containing BPA critical for a realistic assessment of its health risks. nih.gov

Assessment of Co-exposure to Multiple EDCs

Assessing the effects of co-exposure to multiple endocrine-disrupting chemicals (EDCs), including BPA, is a complex but vital area of research. nih.gov The combined effects of these chemicals can be additive, synergistic (greater than the sum of their individual effects), or antagonistic (less than the sum of their individual effects). nih.gov

Studies have investigated the combined effects of BPA with other prevalent EDCs like phthalates, parabens, and other phenols. nih.govresearchgate.net Research indicates that even when individual chemicals in a mixture are at concentrations below their individual effect thresholds, the mixture itself can elicit significant biological responses, a phenomenon known as the "cocktail effect." nih.gov

Assessment methods include biomonitoring studies to measure the levels of multiple EDCs in human tissues and fluids, as well as in vitro and in vivo toxicological studies that examine the effects of defined chemical mixtures. nih.gov

Cumulative Risk Assessment Methodologies

Cumulative risk assessment (CRA) methodologies are being developed to evaluate the combined risks from exposure to multiple chemicals that act through a common mechanism or affect the same biological system. canada.cagradientcorp.com For BPA and other EDCs, this often involves assessing their cumulative estrogenic activity. nih.gov

One established CRA method is the use of toxic equivalency factors (TEFs) . nih.govwikipedia.org This approach compares the potency of a chemical to a well-characterized reference chemical (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) for dioxin-like compounds) and expresses its concentration in terms of "toxic equivalents" (TEQs). wikipedia.org The total risk of a mixture is then estimated by summing the TEQs of all the components. wikipedia.org

Another approach is component-based risk assessment , which includes methods like "dose addition" (or concentration addition) and "response addition" (or independent action). canada.ca Dose addition is typically applied to chemicals that act via the same biological mechanism, while response addition is used for those with different mechanisms. canada.ca Given that BPA can interact with multiple receptor pathways, selecting the most appropriate CRA methodology can be a significant challenge. nih.govmdpi.com The U.S. Environmental Protection Agency (EPA) has been developing frameworks and guidelines for conducting cumulative risk assessments to address these complexities. epa.govepa.gov

Interactive Data Table: Commonly Studied EDCs in Mixture with BPA

Chemical ClassExamplesCommon Sources of Exposure
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP)Plastics, personal care products, food packaging nih.gov
Parabens Methylparaben, PropylparabenPreservatives in cosmetics, pharmaceuticals, and food nih.gov
Other Phenols Triclosan, Benzophenone-3Personal care products, sunscreens, antimicrobial soaps nih.gov
Bisphenol Analogues Bisphenol S (BPS), Bisphenol F (BPF)Used as BPA substitutes in plastics and resins researchgate.net
Polychlorinated Biphenyls (PCBs) Aroclor 1254Legacy industrial chemicals, persistent in the environment
Pesticides Vinclozolin, AtrazineAgricultural and residential use

Toxicokinetics and Molecular Mechanisms of Action of Bisphenol a

Absorption, Distribution, Metabolism, and Excretion (ADME) in Biological Systems

The journey of bisphenol A through a biological system involves several key stages, collectively known as ADME. These processes determine the concentration and duration of the compound's presence at its target sites.

The route of exposure significantly influences the systemic absorption and bioavailability of this compound. Oral ingestion is a primary route of human exposure. Following oral administration, BPA is rapidly and extensively absorbed from the gastrointestinal tract, with estimates of absorption ranging from 85% to 100% of the administered dose in various species, including humans. nih.gov However, the systemic bioavailability of the parent (unconjugated) BPA is very low due to extensive first-pass metabolism in the gut and liver. researchgate.netnih.gov Studies in pigs, a valid model for human oral toxicokinetics, have shown that while a large portion of the oral BPA dose is absorbed, it undergoes significant first-pass glucuronidation in both the gut and the liver, resulting in a very low systemic bioavailability of approximately 0.50%. nih.gov

Sublingual exposure presents a different scenario. Research in a canine model demonstrated that BPA can be efficiently and rapidly absorbed through the oral mucosa, leading to a high systemic bioavailability of 70-90%. oup.com This route bypasses the extensive first-pass metabolism in the liver, resulting in significantly higher internal exposure to unconjugated BPA compared to gastrointestinal absorption. oup.com

Dermal absorption of BPA is another potential route of exposure. Studies using human skin have indicated that dermal absorption is limited, with one in vitro study reporting about 10% absorption. nih.gov A study involving dermal administration to human subjects found that approximately 2.3% of the applied dose became systemically available. researchgate.net Dermal exposure results in a longer apparent serum elimination half-life compared to oral exposure. researchgate.netresearchgate.net

Table 1: Bioavailability of this compound by Different Routes of Administration

Route of AdministrationSpeciesBioavailability of Unchanged BPAKey Findings
Oral (Gavage)Piglets~0.50% nih.govExtensive first-pass glucuronidation in the gut and liver. nih.gov
Oral (Capsule)HumansLowRapidly metabolized to BPA glucuronide. nih.gov
SublingualDogs70-90% oup.comBypasses extensive hepatic first-pass metabolism, leading to higher internal exposure. oup.com
DermalHumans~2.3% researchgate.netLonger apparent elimination half-life compared to oral route. researchgate.netresearchgate.net
Intraperitoneal (ip)Rats3 to 164-fold higher than oral researchgate.netHigher systemic bioavailability compared to oral administration. researchgate.net
Subcutaneous (sc)Rats7 to 245-fold higher than oral researchgate.netDramatically higher systemic bioavailability compared to oral administration. researchgate.net

The liver is the primary site for the metabolism of this compound. nih.gov Once absorbed and transported to the liver, BPA undergoes extensive biotransformation, primarily through Phase II conjugation reactions. The major metabolic pathway is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate BPA to glucuronic acid, forming BPA glucuronide (BPA-G). nih.govnih.gov This metabolite is considered to be biologically inactive and more water-soluble, facilitating its excretion. nih.govnih.gov

In addition to glucuronidation, BPA can also be conjugated with sulfate (B86663) to form BPA sulfate (BPA-S), although this is generally a less significant pathway compared to glucuronidation. nih.govnih.gov Sulfotransferases (SULTs) are the enzymes responsible for this reaction. nih.gov

Phase I metabolism of BPA also occurs, although to a lesser extent. This involves oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of hydroxylated metabolites such as BPA catechol. nih.govresearchgate.net These oxidative reactions can sometimes result in the formation of reactive intermediates. nih.gov Glutathione-S-transferases (GSTs) may also play a role in conjugating these oxidative metabolites. nih.gov

The elimination of this compound and its metabolites from the body is relatively rapid. Following oral administration in humans, unconjugated BPA appears in serum within 5-20 minutes, with a terminal elimination half-life of approximately 6.2 hours. nih.gov The total BPA (unconjugated and conjugated forms) has a similar elimination half-life of about 6.4 hours. nih.gov In contrast, dermal exposure in humans results in a longer apparent elimination half-life, reported to be around 14.8 to 17.6 hours for free BPA. researchgate.netresearchgate.net

The primary route of excretion for BPA metabolites is through the urine. In humans, it is estimated that almost all of an oral dose of BPA is excreted as conjugates in the urine within 24 hours. nih.gov Studies using deuterated BPA have shown a recovery of 84-109% of the administered dose in urine. nih.gov

In some animal species, such as rats, fecal excretion is a major route of elimination, accounting for 65-78% of the administered dose. nih.gov This is partly due to enterohepatic circulation, where BPA glucuronide excreted in the bile can be deconjugated by gut bacteria and the parent BPA reabsorbed. nih.gov However, in humans, enterohepatic circulation of BPA appears to be minimal, leading to rapid and complete urinary excretion of the glucuronide conjugate. nih.gov

Table 2: Elimination Half-Life of this compound in Humans

Route of AdministrationForm of BPAElimination Half-Life (t½)Reference
OralUnconjugated d6-BPA6.2 ± 2.6 hours nih.gov
OralTotal d6-BPA6.4 ± 2.0 hours nih.gov
DermalFree d6-BPA14.8 ± 4.06 hours researchgate.net
DermalTotal d6-BPA17.9 ± 4.88 hours researchgate.net

Molecular and Cellular Mechanisms of this compound Action

This compound can exert its biological effects through various molecular and cellular pathways, primarily by interacting with hormone receptors and signaling cascades.

This compound is well-known for its ability to interact with nuclear hormone receptors, which are ligand-activated transcription factors that regulate gene expression.

Estrogen Receptors (ERα and ERβ): BPA is recognized as a xenoestrogen due to its ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govpnas.org However, its binding affinity for these receptors is significantly lower than that of the natural hormone 17β-estradiol. nih.govresearchgate.net Despite its weaker binding, BPA can act as an agonist for both ERα and ERβ, initiating estrogenic responses. pnas.orgnih.gov Some studies suggest that while BPA is a full agonist for ERα, it may act as a highly specific antagonist for ERβ. nih.govresearchgate.net The transcriptional activity of BPA can vary, with some reports indicating it is a weak activator of both receptors. nih.gov The interaction of BPA with ERs can lead to the modulation of gene expression, affecting processes like cell proliferation and differentiation. nih.gov

Androgen Receptor (AR): this compound can also act as an antagonist to the androgen receptor. nih.govresearchgate.netduke.edu It competitively inhibits the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR. researchgate.netduke.edu This antagonism can interfere with androgen-dependent signaling pathways. nih.gov The mechanisms of this antiandrogenic activity include not only competing for the ligand-binding domain but also inhibiting the nuclear translocation of the androgen receptor. duke.edunih.gov

Thyroid Hormone Receptor (TR): Research has shown that this compound can act as an antagonist to the thyroid hormone receptor. oup.comnih.govoup.com It can inhibit TR-mediated transcription that is stimulated by the thyroid hormone T3. oup.com The mechanism involves BPA displacing T3 from the receptor and recruiting a transcriptional corepressor, which leads to the suppression of gene expression. oup.comsemanticscholar.org This antagonistic effect is observed more potently on the TRβ isoform. nih.gov

Table 3: Interaction of this compound with Nuclear Receptors

Nuclear ReceptorType of InteractionReported Effect
Estrogen Receptor α (ERα)Agonist nih.govduke.eduActivates estrogenic signaling pathways. pnas.org
Estrogen Receptor β (ERβ)Agonist/Antagonist nih.govresearchgate.netCan act as a weak agonist or a specific antagonist depending on the context. nih.govresearchgate.net
Androgen Receptor (AR)Antagonist nih.govduke.eduCompetitively inhibits androgen binding and reduces nuclear translocation. duke.edunih.gov
Thyroid Hormone Receptor (TR)Antagonist oup.comoup.comInhibits T3-mediated gene transcription, particularly via TRβ. oup.comnih.gov

In addition to its genomic actions via nuclear receptors, this compound can also trigger rapid, non-genomic signaling pathways by interacting with receptors located on the cell membrane.

G Protein-Coupled Estrogen Receptor (GPER): BPA has been shown to bind to and activate the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.govmdpi.com This interaction can initiate rapid signaling cascades that are independent of nuclear receptor-mediated gene transcription. nih.gov Activation of GPER by BPA has been linked to the disruption of lipid metabolism and the induction of ferroptosis in liver cells. nih.gov Some BPA analogues, like bisphenol AF (BPAF) and bisphenol B (BPB), have been found to have an even higher binding affinity and agonistic activity for GPER than BPA itself. acs.org

Other Membrane Receptors and Signaling Cascades: BPA can interact with other membrane-associated estrogen receptors (mERs). nih.govnih.gov The activation of these membrane receptors can trigger rapid estrogenic signaling through the activation of various cellular kinase systems, including protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K). nih.govrsc.org These signaling pathways can, in turn, influence a wide range of cellular processes. For instance, in zebrafish oocytes, BPA has been shown to inhibit meiotic maturation through a GPER-dependent activation of the epidermal growth factor receptor (EGFR) and MAPK pathway. oup.com BPA has also been observed to interact with cell surface Toll-like receptors, which may modulate immune responses. nih.gov

Interactions with Aryl Hydrocarbon Receptors (AhRs) and Peroxisome Proliferator-Activated Receptors (PPARs)

This compound (BPA) and its analogues can interact with various nuclear receptors beyond the classical estrogen receptors. Research has identified both the Aryl Hydrocarbon Receptor (AhR) and Peroxisome Proliferator-Activated Receptors (PPARs) as targets.

Studies have shown that BPA can trigger the activation of AhR and its target genes within pancreatic islets, suggesting a role for this pathway in BPA's toxicological effects on the endocrine pancreas. nih.govspringermedizin.de This interaction is a potential mechanism contributing to the diabetogenic actions of BPA. nih.gov

Regarding PPARs, while the parent compound BPA does not significantly activate PPARγ, its halogenated derivatives, such as tetrabromothis compound (TBBPA) and tetrachlorothis compound (TCBPA), are effective ligands and activators of PPARγ. nih.gov Competitive binding assays revealed that TBBPA and TCBPA competitively inhibit the binding of the potent PPARγ agonist, rosiglitazone. nih.gov The activation of PPARγ appears to be dependent on the degree of halogenation of the BPA analogs; bulkier, brominated analogs show a greater capacity for PPARγ activation. nih.gov These findings suggest that halogenated bisphenols could disrupt physiological functions regulated by PPARγ. nih.gov

Table 1: Interaction of BPA Analogs with Peroxisome Proliferator-Activated Receptor γ (PPARγ)
CompoundActivity on PPARγBinding Affinity (IC50)Reference
This compound (BPA)Failed to activateNot Applicable nih.gov
Tetrabromothis compound (TBBPA)Partial Agonist0.7 µM nih.gov
Tetrachlorothis compound (TCBPA)Partial Agonist6.0 µM nih.gov
Rosiglitazone (Reference Agonist)Full Agonist12.0 nM nih.gov

Induction of Oxidative Stress and Associated Cellular Responses

A significant molecular mechanism of this compound toxicity involves the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govbohrium.com BPA exposure has been shown to increase ROS levels through both enzymatic and non-enzymatic pathways, leading to the formation of phenoxyl radicals which can, in turn, generate species like superoxides, peroxides, and hydroxyl radicals. mdpi.com

This increase in ROS has been observed across various models. In Saccharomyces cerevisiae cells, which lack estrogen receptors, high concentrations of BPA lead to a dramatic, dose-dependent increase in intracellular ROS, indicating an estrogen receptor-independent mechanism. nih.gov In mammalian models, BPA exposure is correlated with increased lipid peroxidation, protein oxidation, and superoxide (B77818) generation in the liver of rats. nih.gov Similarly, in human colon cancer cells (HCT116), BPA caused a rise in both mitochondrial and intracellular ROS levels. nih.gov This overproduction of ROS can overwhelm cellular antioxidant defenses, leading to damage of crucial macromolecules like DNA and lipids. nih.govnih.gov

Table 2: Selected Research Findings on BPA-Induced Oxidative Stress
Model SystemKey FindingsReference
Wistar Rats (Liver)Significant increase in lipid peroxidation, protein oxidation, and mitochondrial superoxide generation. nih.gov
Saccharomyces cerevisiae (Yeast)Dose-dependent increase in ROS, with mitochondrial involvement in its production. nih.gov
Human Colon Cancer Cells (HCT116)Increased mitochondrial and intracellular ROS; elevated malondialdehyde and H2O2 levels. nih.gov
Rat Brain (Hippocampus)Induced systemic oxidative stress and altered ROS-induced signaling pathways. mdpi.com
Human Epidermal Keratinocytes (HaCaT)BPA treatment led to ROS generation. researchgate.net

Perturbations of Intracellular Calcium Homeostasis

This compound disrupts intracellular calcium (Ca²⁺) homeostasis, a critical element of numerous cellular signaling pathways. nih.gov Studies have demonstrated that BPA can directly affect Ca²⁺ currents and concentrations in various cell types, particularly in the nervous system. In rat dorsal root ganglion (DRG) neurons, BPA was found to reduce voltage-gated Ca²⁺ currents (ICa) in a concentration-dependent manner. nih.gov It also shifted the activation curve of these currents toward a more depolarizing potential. nih.gov

In other cell types, such as neonatal rat cardiomyocytes, acute BPA exposure alters intracellular calcium handling, resulting in prolonged calcium transient upstroke and duration. researchgate.net In human embryonic stem cell-derived cortical neurons, BPA-induced neurotoxicity is linked to the perturbation of intracellular calcium homeostasis, which in turn triggers endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis. nih.gov The disruption of Ca²⁺ and redox homeostasis by BPA is considered a key mechanism underlying its neurotoxic effects. researchgate.net

Table 3: Effects of this compound on Intracellular Calcium
Model SystemObserved EffectReference
Rat Dorsal Root Ganglion (DRG) NeuronsConcentration-dependent reduction of Ca²⁺ currents (ICa); inhibited increases in intracellular Ca²⁺ concentration. nih.gov
Neonatal Rat CardiomyocytesAltered intracellular calcium handling; prolonged Ca²⁺ transient upstroke and duration. researchgate.net
Human Embryonic Stem Cell-Derived Cortical NeuronsPerturbation of intracellular calcium homeostasis, leading to ER stress and apoptosis. nih.gov
Mouse Hippocampal HT-22 CellsIncreased intracellular Ca²⁺ levels, contributing to decreased cell viability. researchgate.nettandfonline.com

Mitochondrial Dysfunction and Bioenergetic Alterations

Mitochondria are primary targets for this compound-induced toxicity. nih.gov BPA exposure leads to significant mitochondrial dysfunction and impairs cellular bioenergetics through multiple mechanisms. A key effect is the disruption of the mitochondrial electron transport chain (ETC). nih.gov Studies in Wistar rats have demonstrated that BPA exposure significantly decreases the activities of all five ETC complexes (I, II, III, IV, and V) in liver mitochondria. nih.govresearchgate.net

This impairment of the ETC disrupts oxidative phosphorylation, leading to diminished ATP production and altered mitochondrial respiration. researchgate.netresearchgate.net In mouse fetal cardiomyocytes, BPA was shown to impair mitochondrial bioenergetics, evidenced by reduced basal respiration, ATP-linked respiration, and maximal respiration. researchgate.net Furthermore, BPA can induce a loss of the mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health. nih.govnih.gov This depolarization of the membrane can lead to electron leakage from the ETC, contributing to the formation of superoxide radicals and exacerbating oxidative stress. nih.govnih.gov The collective evidence indicates that BPA-induced mitochondrial dysfunction is a central event linking oxidative stress to other adverse cellular outcomes. nih.gov

Table 4: Research Findings on BPA-Induced Mitochondrial Dysfunction
Model SystemKey Findings on Mitochondrial FunctionReference
Wistar Rat Liver MitochondriaSignificant decrease in the activities of ETC complexes I, II, III, IV, and V. nih.govresearchgate.net
Mouse Fetal CardiomyocytesImpaired bioenergetics: reduced basal, ATP-linked, and maximal respiration. researchgate.net
Human Amniotic Mesenchymal Stromal CellsLoss of mitochondrial membrane potential (Δψm); enhanced production of mitochondrial ROS. nih.govunicatt.it
Human Colon Cancer Cells (HCT116)Depolarized the mitochondrial membrane potential. nih.gov
Saccharomyces cerevisiae (Yeast)Decreased activity of complexes I and III; mitochondrial involvement in ROS production. nih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

This compound exerts significant effects on fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis). nih.govmdpi.com Research across various cell lines shows that BPA can inhibit cell proliferation, often by inducing cell cycle arrest. mdpi.comresearchgate.net In human prostate epithelial and stromal cells, BPA was found to cause G2/M phase cell cycle arrest through the ATM-CHK1/CHK2-CDC25c-CDC2 signaling pathway. researchgate.net

Concurrently, BPA is a potent inducer of apoptosis. nih.govresearchgate.net It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. tandfonline.com The induction of apoptosis is frequently accompanied by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of the apoptotic program. nih.gov For instance, in HCT116 human colon cancer cells, BPA treatment led to the upregulation of caspase-3 and Bax gene expression. nih.gov Similarly, in NB4 leukemia cells, BPA activates both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). tandfonline.com The activation of mitogen-activated protein kinase (MAPK) and AKT signaling pathways is also implicated in BPA-induced toxicity and apoptosis. nih.govtandfonline.com

Table 5: Effects of this compound on Cell Proliferation and Apoptosis
Model SystemEffect on ProliferationEffect on ApoptosisReference
Human Prostate Cells (RWPE-1, WPMY-1)Inhibition via G2/M cell cycle arrestInduction of caspase-dependent apoptosis (caspase-3, -7, -8, -9) researchgate.net
Human Colon Cancer Cells (HCT116)Inhibited significantlyInduced via upregulation of caspase-3 and Bax nih.gov
Murine OsteoblastsInhibitedInduced mdpi.com
NB4 Leukemia CellsNot specifiedInduced via activation of caspase-8 and caspase-9 tandfonline.com

Research Methodologies and Advanced Analytical Approaches in Bisphenol a Studies

Experimental Models in Bisphenol A Toxicology

Experimental models are fundamental to toxicological research, providing controlled environments to investigate the direct effects of chemical compounds like BPA on biological systems. These models can be broadly categorized into in vitro and in vivo systems.

In vitro, meaning "in glass," studies are conducted using cells or tissues grown in a laboratory setting. These systems are crucial for dissecting the molecular mechanisms through which BPA exerts its effects. Common in vitro models include immortalized cell lines, such as the human breast cancer cell line MCF-7 and the human liver cancer cell line HepG2, which are used to explore BPA's estrogenic activity and metabolic pathways. researchgate.netmdpi.com The primary metabolic pathway for detoxifying BPA is through phase I hydroxylation and phase II glucuronidation. diva-portal.org

More advanced in vitro models include organ culture systems and organoids, which provide a more physiologically relevant context. sciopen.com For instance, scientists have developed organ culture systems to test the direct effects of BPA on developing fetal mouse mammary tissue, which allows for the study of chemical impacts in the absence of maternal hormones. eurekalert.org Such studies have shown that BPA can directly stimulate growth in fetal mammary tissue. eurekalert.org Similarly, organoid models of the human prostate have been used to investigate how BPA exposure during development might affect the gland later in life. nih.gov These three-dimensional culture systems are valuable for examining the effects of BPA on tissue development and proteomic expression. nih.gov

Interactive Table: Examples of In Vitro Models in BPA Research

Model SystemTissue/Organ of OriginKey Research Application
MCF-7 CellsHuman Breast CancerStudying estrogenic activity and cell proliferation
HepG2 CellsHuman Liver CancerInvestigating BPA metabolism and hepatotoxicity
Mammary Gland OrganoidsMouse/Human Mammary TissueAssessing effects on fetal gland development and proteome changes nih.gov
Prostate OrganoidsHuman Embryonic Stem CellsExamining impacts on prostate development and susceptibility to disease nih.gov

In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of BPA within a whole biological system. A variety of animal models are used in BPA research, each with specific advantages.

Rodent Models: Rats and mice are the most extensively used models in BPA toxicology. nih.govnih.gov Studies in rodents, such as Sprague-Dawley rats and CD-1 mice, have been instrumental in examining the developmental, reproductive, and metabolic consequences of BPA exposure. nih.govcapes.gov.brnih.gov For example, research has shown that developmental exposure to BPA in rats can affect spatial learning and memory. nih.govresearchgate.net Rodent models have also been used to demonstrate that early-life exposure can lead to adverse effects on the male reproductive system, including the prostate and sperm production. aging-us.com

Aquatic Models: The zebrafish (Danio rerio) is a prominent aquatic model used to study the toxic effects of BPA, particularly during development. nih.govscientific.net Its transparent embryos allow for real-time observation of organ development. nih.gov Zebrafish studies have revealed that BPA exposure can lead to embryotoxicity, including cardiac and musculoskeletal malformations, and can alter gonadal development. nih.govresearchgate.net These models are also used to assess the effects of BPA alternatives, with studies showing compounds like Bisphenol AF (BPAF) and Bisphenol F (BPF) also induce developmental effects. acs.org

Non-Human Primate Studies: Non-human primates, such as the rhesus monkey (Macaca mulatta), serve as a crucial translational model due to their physiological and metabolic similarity to humans. factsaboutbpa.orgoup.com Pharmacokinetic studies in these monkeys help researchers understand how BPA is absorbed, metabolized, and distributed in a primate system, providing valuable data for human exposure models. nih.govnih.gov Research in rhesus monkeys has shown that fetal exposure to BPA can alter mammary gland development, with levels of unconjugated, biologically active BPA in maternal serum being comparable to those found in humans. pnas.org

While invaluable, animal models have limitations, and extrapolating their findings to human health presents significant challenges. oup.com One of the primary challenges is the difference in metabolism between species. nih.gov For instance, the rate of BPA glucuronidation, a key detoxification process, is significantly faster in rats and monkeys than in humans. nih.gov Rodents may also have a limited ability to metabolize BPA during fetal development, potentially leading to higher internal concentrations of the active compound compared to adults. nih.gov

The route of administration in animal studies, often oral gavage, may not accurately reflect chronic, low-level human exposure routes, which can bypass initial metabolism in the mouth. eurekalert.org Furthermore, there are noted discrepancies in the results between studies conducted by academic and regulatory researchers, which led to the creation of programs like the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) to address these inconsistencies. oup.com The complexity of human physiology and genetics means that findings from animal research, while foundational, are not always directly translatable to human health outcomes. oup.com

Advanced Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound in various matrices, from environmental samples to human tissues, are crucial for assessing exposure and understanding its potential health effects. A range of advanced analytical techniques has been developed and refined for this purpose, each with its own advantages and limitations.

Chromatographic Methods (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are the cornerstone of BPA analysis, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of BPA and its analogues. nih.gov This method separates compounds in a liquid mobile phase followed by detection with a mass spectrometer, which provides structural information and allows for precise quantification. acs.org LC-MS/MS is particularly advantageous as it often allows for the direct analysis of BPA without the need for derivatization, a chemical modification step sometimes required for other methods. dphen1.com Modern LC-MS/MS systems, such as those using a triple quadrupole mass detector, can simultaneously quantify BPA and its metabolites in various tissues. acs.org The use of specific ion transitions in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. nih.govacs.org For instance, a method using a SCIEX QTRAP 6500+ system achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for BPA in human plasma. nih.gov However, challenges such as contamination of solvents and laboratory equipment with BPA can affect the accuracy of results, especially at low concentration levels. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for BPA analysis. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before detection. A key consideration for GC-MS analysis of BPA is that it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.govnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization procedure. researchgate.netresearchgate.net Following derivatization, GC-MS can achieve very low detection limits. For example, a method involving micro liquid-liquid extraction followed by silylation and GC-MS analysis reported a detection limit of 0.4 ng/L for BPA in water. researchgate.net The use of Selected Ion Monitoring (SIM) mode in GC-MS enhances quantitation by focusing on specific mass-to-charge ratio (m/z) ions characteristic of the analyte. researchgate.net

Interactive Data Table: Comparison of Chromatographic Methods for BPA Detection

Technique Principle Derivatization Typical Sample Matrices Reported Detection Limits Advantages Disadvantages Citations
LC-MS/MS Separation in liquid phase followed by mass analysis. Often not required. Water, plasma, serum, tissues. 0.037 ng/mL to 0.1 ng/mL. High sensitivity and selectivity, suitable for analyzing conjugates directly. Potential for matrix effects, background contamination from labware. nih.govacs.orgacs.org
GC-MS Separation in gas phase followed by mass analysis. Often required (e.g., silylation). Water, paper products, seawater. 0.4 ng/L to 0.13 µg/L. High separation efficiency, excellent sensitivity. Derivatization adds a step and potential for error, not suitable for thermolabile conjugates. researchgate.netnih.govresearchgate.net

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) represents an alternative analytical approach for the determination of this compound. This technique separates charged species based on their different migration rates in an electric field within a narrow capillary tube. researchgate.net CE offers advantages such as short analysis times and low consumption of reagents. nih.gov

Different modes of CE can be employed for BPA analysis. Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility. For neutral compounds like BPA, a modification called Micellar Electrokinetic Capillary Chromatography (MEKC) is used. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral analytes. researchgate.net

To enhance the sensitivity of CE for detecting trace levels of BPA, it is often coupled with preconcentration techniques. Cloud Point Extraction (CPE) has been used to preconcentrate BPA from river water samples before CZE analysis, achieving a quantification limit of 1.67 µg/L. acs.org Another approach is on-line Molecularly Imprinted Solid-Phase Extraction (MISPE) coupled with CE. This method uses a polymer with specific recognition sites for BPA directly within the capillary, resulting in a significantly lower limit of detection of 0.8 ng/mL. researchgate.net CE methods have been developed to simultaneously separate multiple bisphenol analogues, demonstrating the technique's versatility for monitoring these compounds in environmental samples. nih.gov

Immunoassay-Based Detection Systems

Immunoassay-based systems offer a rapid, sensitive, and often cost-effective alternative to chromatographic methods for BPA detection. These techniques rely on the specific binding interaction between an antibody and an antigen (in this case, BPA or a BPA derivative).

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. Commercially available ELISA kits can determine BPA concentrations in various biological samples like urine, serum, and plasma, with detection ranges typically from picograms to nanograms per milliliter. researchgate.netacs.orgresearchgate.net These assays are often based on a competitive format, where BPA in the sample competes with a labeled BPA conjugate for binding to a limited number of anti-BPA antibody sites. While convenient for screening large numbers of samples, the accuracy of ELISA can be affected by the specificity of the antibody and matrix effects in complex samples. dphen1.com

Fluorescence Immunoassays (FIA) utilize fluorescent labels for detection, often leading to higher sensitivity. Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that measures the change in the polarization of fluorescent light when a small fluorescently labeled BPA tracer binds to a larger antibody molecule. researchgate.netnih.govacs.org FPIA methods have been developed for the quantitative detection of BPA in water with detection limits in the low µg/L range and have been shown to have a high correlation with traditional methods like ELISA and HPLC. nih.govacs.org Other fluorescence-based approaches, such as those using the fluorescence quenching effect between gold nanoparticles and a fluorescent dye, have reported extremely low detection limits, down to 1.44 pg/mL. nih.gov

Chemiluminescence Immunoassays (CLIA) employ a chemical reaction that produces light as the detection signal. A chemiluminescence ELISA (CL-ELISA) has been developed for BPA detection, offering high sensitivity with a limit of detection reported at 0.02 ng/mL. dphen1.com This method, along with a Lateral Flow Immunoassay (LFIA), has been applied to detect BPA migration from baby bottles. usask.ca

Electrochemical Immunoassays combine the specificity of an immunoassay with the high sensitivity of an electrochemical transducer. A label-free electrochemical immunosensor has been developed that can detect BPA directly with a limit of detection of 2 pg/mL. nih.gov

Interactive Data Table: Overview of Immunoassay-Based Systems for BPA Detection

Immunoassay Type Principle Signal Detection Reported Limit of Detection (LOD) Sample Matrices Citations
ELISA Competitive binding with enzyme-labeled antigen. Colorimetric 10 pg/mL Urine, serum, plasma, water. researchgate.netnih.gov
FPIA Competitive binding affecting polarization of fluorescent light. Fluorescence Polarization 2 µg/L - 5.60 ng/mL Environmental water. researchgate.netnih.govacs.org
Fluorescence Quenching IA Competitive binding altering fluorescence quenching. Fluorescence Intensity 1.44 pg/mL Real samples (not specified). nih.gov
CL-ELISA Competitive binding with enzyme-labeled antigen. Chemiluminescence 0.02 ng/mL Simulating solutions for baby bottles. dphen1.com
Electrochemical Immunoassay Competitive binding causing a change in electrochemical signal. Square Wave Voltammetry 2 pg/mL Not specified. nih.gov
SERS-based Immunoassay Competitive binding detected by surface-enhanced Raman scattering. Raman Spectroscopy 1 ng/mL Water. nih.govnih.gov

Novel Sensor Technologies (e.g., Molecularly Imprinted Polymers, Aptamer-Based Sensors)

The quest for rapid, highly selective, and portable methods for BPA detection has driven the development of novel sensor technologies. Among these, sensors based on molecularly imprinted polymers and aptamers have shown significant promise.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). nih.govresearchgate.net For BPA detection, MIPs are created by polymerizing functional monomers around BPA molecules. The BPA is then removed, leaving cavities that can selectively rebind BPA from a sample. MIPs can be integrated with various transducers to create sensors. Electrochemical MIP sensors are common, where the binding of BPA to the MIP-modified electrode causes a measurable change in an electrical signal (e.g., current, potential, or impedance). researchgate.netnih.gov These sensors have demonstrated good sensitivity, with detection limits often in the nanomolar (nM) range, and have been used to detect BPA in samples like bovine milk and plastic-bottled water. nih.govnih.gov

Aptamer-Based Sensors (Aptasensors) utilize aptamers, which are short, single-stranded DNA or RNA sequences that can bind to specific targets, including small molecules like BPA, with high affinity and selectivity. nih.govacs.org The binding of BPA to its specific aptamer induces a conformational change in the aptamer, which can be translated into a detectable signal. Aptasensors can be designed with different detection principles:

Electrochemical Aptasensors: The BPA-aptamer binding event alters an electrochemical signal. For example, a sensor was developed where BPA binding brings a redox tag (methylene blue) closer to an electrode surface, increasing the current. mdpi.com These sensors have achieved detection limits in the sub-micromolar to nanomolar range and have been applied to serum samples. mdpi.comacs.org

Optical Aptasensors: These sensors rely on changes in optical properties. Fluorescence aptasensors may use a fluorescently labeled aptamer whose signal changes upon binding to BPA. usask.caColorimetric aptasensors often use gold nanoparticles (AuNPs) that change color due to aggregation or dispersion changes when the aptamer binds to BPA. usask.caFiber-optic aptasensors have also been developed for portable and rapid on-site detection of BPA in water samples, with detection limits in the low nanomolar range. nih.gov

Interactive Data Table: Comparison of Novel Sensor Technologies for BPA Detection

Sensor Technology Recognition Element Transduction Principle Reported Detection Limits Advantages Applications Citations
MIP-based Sensors Molecularly Imprinted Polymer (MIP) Electrochemical, Optical 0.2 nM - 8 nM High selectivity, robustness, low cost. Environmental, food, and biomedical analysis. nih.govresearchgate.netnih.gov
Aptamer-based Sensors DNA or RNA Aptamer Electrochemical, Optical (Fluorescence, Colorimetric, SERS, Fiber-Optic) 0.38 nM - 1.86 nM High specificity and affinity, ease of synthesis and modification. Food, environmental, and clinical samples. nih.govmdpi.comacs.orgacs.org

Strategies for Analyzing this compound Conjugates in Biological Matrices

In the human body, BPA is rapidly metabolized, primarily in the liver, into more water-soluble forms to facilitate its excretion. The main metabolites are this compound glucuronide (BPAG) and this compound sulfate (B86663) (BPAS). nih.gov Therefore, accurately assessing human exposure to BPA requires the analysis of not just the parent compound (aglycone BPA) but also its conjugated forms.

Two primary strategies are employed for the analysis of BPA conjugates in biological matrices like urine and serum:

Regulatory Science, Risk Assessment, and Ethical Considerations for Bisphenol a

Challenges in Risk Assessment for Endocrine-Disrupting Chemicals

Endocrine-disrupting chemicals like bisphenol A pose distinct challenges to conventional risk assessment methodologies. researchgate.net Unlike traditional toxicants that often exhibit a linear dose-response relationship, EDCs can have varied effects depending on the dose and the timing of exposure. nih.gov This has sparked considerable debate among scientists and regulatory bodies regarding the most appropriate methods for evaluating their potential health risks. rsc.org

A primary challenge in the risk assessment of BPA is the phenomenon of non-monotonic dose-response (NMDR) curves. nih.gov Traditional toxicology operates on the principle that "the dose makes the poison," implying a linear relationship where higher doses produce greater effects. This assumption underpins the practice of using high-dose studies to extrapolate and establish "safe" exposure levels, or no-observed-adverse-effect levels (NOAELs). nih.govresearchgate.net

However, extensive research has demonstrated that BPA, like other EDCs, can exhibit NMDRCs, where low doses cause significant effects that are not observed at higher doses. nih.govenv-health.org These U-shaped or inverted U-shaped curves are well-documented for hormones and EDCs in cell cultures, animal studies, and human populations. nih.gov The mechanisms behind NMDRCs are often related to the complex interactions between the chemical and hormone receptors. nih.gov

The prevalence of NMDRCs in the BPA literature is significant, with one analysis finding them in over 20% of all experiments examined. nih.gov A notable example is the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) study, which revealed a non-monotonic relationship between BPA exposure and the incidence of mammary adenocarcinoma in rats, with tumors reported only at the lowest dose tested. nih.govfoodpackagingforum.org

This evidence is problematic for regulatory decision-making because it falsifies the fundamental assumption that high-dose testing can predict low-dose safety. nih.govresearchgate.net Regulatory agencies have been criticized for arguing that NMDRCs are not common or relevant for regulation. nih.gov The existence of adverse effects at doses below the established NOAEL challenges the entire paradigm of high-dose testing and complicates the establishment of truly safe reference doses. nih.govnih.gov This has led to calls for fundamental changes in chemical testing protocols to better protect public health. foodpackagingforum.orghyle.org

Another critical challenge is the heightened vulnerability to BPA's effects during specific developmental periods, known as "windows of susceptibility." nih.govmdpi.com Exposure to EDCs during these critical periods of organ and tissue development can lead to lasting, adverse health outcomes, sometimes years later. nih.govmdpi.com

Well-documented evidence from laboratory animal studies shows that in-utero exposure to BPA increases the risk of numerous adverse effects in offspring. nih.gov The National Toxicology Program (NTP) has expressed "some concern for effects on the brain, behavior and prostate gland in fetuses, infants and children at current human exposures to BPA." nih.gov Pregnancy itself has also been identified as a critical window of susceptibility, with gestational BPA exposure potentially causing long-term metabolic issues like glucose intolerance in mothers. nih.gov

Exposure to BPA during these sensitive periods has been associated with a range of health issues, including:

Preterm birth and low birth weight. mdpi.com

Developmental delays. mdpi.com

Organizational changes in the prostate, breast, testis, and mammary glands. nih.gov

Increased risk of obesity, metabolic disorders, and certain cancers later in life. mdpi.com

The fact that effects of exposure may not be immediate and can manifest long after the exposure occurred complicates risk assessment, which must account not just for the dose but also for the timing of the exposure. nih.gov

Evolving Regulatory Perspectives and Safety Thresholds

As scientific understanding of BPA's effects has grown, regulatory perspectives have shifted, leading to significant revisions of safety thresholds and restrictions on its use in certain products.

The Tolerable Daily Intake (TDI) is an estimate of the amount of a substance that can be ingested daily over a lifetime without presenting an appreciable risk to health. europa.eu Over the years, the TDI for BPA has undergone dramatic revision, particularly by the European Food Safety Authority (EFSA), reflecting new scientific evidence.

In 2015, EFSA established a temporary TDI (t-TDI) of 4 micrograms per kilogram of body weight per day (µg/kg bw/day). food.gov.uk This was based on studies showing likely adverse effects on the kidneys and mammary glands in animals. food.gov.uk However, following a comprehensive review of scientific literature published between 2013 and 2018, EFSA proposed a much lower TDI. europa.eu The new evidence pointed to adverse effects of BPA on the immune system, specifically an increase in T-helper cells, which can lead to allergic lung inflammation. europa.eu

In April 2023, EFSA published its final updated opinion, establishing a new TDI of 0.2 nanograms per kilogram of body weight per day (ng/kg bw/day). food.gov.uksciencemediacentre.es This new TDI is 20,000 times lower than the 2015 level. sciencemediacentre.es EFSA concluded that based on this new TDI, consumers in all age groups with both average and high exposure to BPA exceeded the safe level, indicating health concerns. europa.eusciencemediacentre.es

In contrast, the U.S. Food and Drug Administration (FDA) has maintained a "safe" daily exposure level of 50 µg/kg of body weight, a standard set in the 1980s. k-online.com This significant divergence highlights the different scientific approaches and interpretations of risk between major regulatory bodies. food.gov.uk

Table 1: Evolution of EFSA's Tolerable Daily Intake (TDI) for this compound

Year TDI Value Unit Key Rationale for Change
2015 4 µg/kg bw/day Based on likely adverse effects on kidney and mammary glands in animal studies. food.gov.uk
2023 0.2 ng/kg bw/day Based on new evidence of adverse effects on the immune system. food.gov.uksciencemediacentre.es

In response to growing scientific concern and public pressure, numerous jurisdictions have implemented restrictions and bans on BPA in specific consumer products, particularly those intended for vulnerable populations.

The European Union has been progressively tightening its regulations. In 2011, the EU banned the use of BPA in the manufacture of polycarbonate infant feeding bottles. sciencemediacentre.es Following EFSA's 2023 risk assessment, the European Commission adopted a ban on the use of BPA in most food contact materials (FCMs), which will come into force in 2025. europa.eueuropa.eu This comprehensive ban covers plastics, coatings used on metal cans, adhesives, printing inks, and other materials that come into contact with food. europa.euaimplas.net Limited exceptions exist for specific applications where no safe alternatives are available, and transitional periods are in place to allow industry to adapt. europa.euaimplas.net

In the United States, regulatory action has been more fragmented. In 2012 and 2013, the FDA banned BPA from baby bottles, sippy cups, and infant formula packaging, although the agency stated these actions were based on market abandonment by the industry rather than a formal safety assessment. bcpp.org Several U.S. states have enacted their own, more stringent regulations, with thirteen states adopting policies to regulate BPA in various consumer products. bcpp.org

Other countries have also taken action. France banned BPA in all food containers as of 2015. bcpp.org Denmark, Belgium, and Austria have also implemented bans on BPA in materials intended for young children. bcpp.org

Table 2: Selected Regulatory Restrictions on this compound

Jurisdiction Product(s) Affected Year of Implementation/Decision Nature of Restriction
European Union Polycarbonate infant feeding bottles 2011 Ban. sciencemediacentre.es
United States Baby bottles, sippy cups, infant formula packaging 2012-2013 Ban (based on market abandonment). bcpp.org
France All food containers 2015 Ban. bcpp.org
European Union Most Food Contact Materials (plastics, can coatings, etc.) 2025 (effective date) Ban. europa.eueuropa.eu
Various US States Baby bottles, sippy cups, infant formula cans, etc. Various Ban or restriction. bcpp.org

Ethical Dimensions of this compound Research and Policy

The scientific and regulatory controversies surrounding BPA are intertwined with significant ethical dimensions. The management of BPA risks involves difficult decisions that require weighing human health protection against economic and social impacts. nih.gov

A central ethical challenge arises from the scientific uncertainty and conflicting interpretations of data. The debate over BPA's safety has often pitted industry-funded research against studies from independent academic scientists, raising questions about conflicts of interest and the integrity of the scientific process used to inform policy. hyle.orgnih.gov

The use of the precautionary principle is another key ethical consideration. In the face of scientific uncertainty about potential harm, the precautionary principle suggests that protective measures should be taken. The European Union's approach to regulating BPA has been more aligned with this principle compared to the United States. researchgate.net

Furthermore, the introduction of BPA substitutes, such as Bisphenol S (BPS), raises ethical concerns about regrettable substitution. These alternatives have often entered the market without sufficient public research on their own potential risks, with some studies suggesting that chemicals like BPS may also act as endocrine disruptors. nih.govnih.gov This highlights a broader ethical dilemma in chemical regulation: ensuring that a replacement for a harmful substance is demonstrably safer. nih.gov Ultimately, the case of BPA exemplifies a societal debate over industrial chemicals that involves complex trade-offs between innovation, commerce, public health, and environmental safety. researchgate.nethyle.org

Balancing Societal Benefits and Potential Health Risks

This compound (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, which are integral to a wide array of consumer and industrial products. chemicalsafetyfacts.orgimarcgroup.com The societal benefits of BPA are rooted in the desirable properties it imparts to these materials, such as durability, heat resistance, and optical clarity. elsapainternational.comhonrel.com

Societal Benefits of this compound:

Polycarbonate plastics, derived from BPA, are known for their strength, lightweight nature, and shatter resistance. chemicalsafetyfacts.orgfactsaboutbpa.org These characteristics make them valuable in various sectors:

Safety Equipment: Products like bicycle helmets, police shields, and bullet-proof glass rely on the strength of polycarbonate for protection. factsaboutbpa.org

Medical Devices: The clarity and durability of polycarbonate are essential for medical equipment such as syringes, incubators, and blood oxygenators. elsapainternational.comfactsaboutbpa.orgfactsaboutbpa.org

Electronics: BPA is a key component in the production of housings for electronic devices like cell phones, laptops, and flat-screen televisions, providing both durability and longevity. chemicalsafetyfacts.orghonrel.comfactsaboutbpa.org

Automotive and Aerospace Industries: The use of lightweight polycarbonate in vehicles contributes to fuel efficiency without compromising safety. chemicalsafetyfacts.orgfactsaboutbpa.org It is also used in high-strength, lightweight composites for aircraft and sports equipment. honrel.com

Construction: Epoxy resins containing BPA are utilized in flooring, coatings, and adhesives due to their strong bonding capabilities and resistance to moisture and chemicals. elsapainternational.comhonrel.com

Epoxy resins made with BPA serve as protective linings in food and beverage cans, preventing direct contact between the food and the metal, which helps to avoid contamination and spoilage. chemicalsafetyfacts.org These resins are also used in a variety of high-performance coatings and composites. chemicalsafetyfacts.orghonrel.com

Potential Health Risks of this compound:

Despite its widespread use and benefits, concerns have been raised about the potential health risks associated with BPA exposure. nih.govrsc.org BPA is classified as an endocrine-disrupting chemical, meaning it can mimic the body's hormones, particularly estrogen, and potentially interfere with the endocrine system. nih.govhealthandenvironment.org This has led to numerous studies investigating its possible effects on human health.

Research has suggested links between BPA exposure and various health issues, including:

Reproductive and Developmental Effects: Some studies in animals have indicated that BPA exposure, especially at low doses, could be associated with reproductive abnormalities, and issues with brain and behavioral development. nih.govmedicalnewstoday.com The National Toxicology Program (NTP) expressed "some concern" for effects on the brain, behavior, and prostate gland in fetuses, infants, and children at current exposure levels. health.state.mn.us

Increased Cancer Risk: The estrogen-like properties of BPA have led to research into its potential to increase the risk of hormone-related cancers, such as breast and prostate cancer. nih.govmedicalnewstoday.com

Metabolic Diseases: Associations have been reported between BPA exposure and an increased risk of obesity and type 2 diabetes. rsc.orgnih.gov One study estimated that BPA exposure was associated with thousands of cases of childhood obesity. nih.govhealthaffairs.org

Cardiovascular Issues: Some research has linked BPA exposure to an increased risk of coronary heart disease. nih.govhealthaffairs.org

The primary route of human exposure to BPA is through diet, as small amounts of the chemical can leach from food and beverage containers into the contents. nih.gov The National Health and Nutrition Examination Survey (NHANES) found detectable levels of BPA in the urine of 93% of people sampled, indicating widespread exposure in the United States. nih.gov

Regulatory bodies worldwide have reviewed the scientific evidence on BPA. The U.S. Food and Drug Administration (FDA) maintains that current authorized uses of BPA in food containers are safe, citing studies that show BPA is quickly metabolized and eliminated from the body. chemicalsafetyfacts.orgamericanchemistry.com The multi-year CLARITY study, a major U.S. government research program, concluded that BPA has very little potential to cause health effects at typical human exposure levels. chemicalsafetyfacts.orgfactsaboutbpa.org However, other bodies, like the European Food Safety Authority (EFSA), have significantly lowered the tolerable daily intake for BPA based on evidence of its effects on the immune system. healthandenvironment.org

The debate over BPA's safety highlights the challenge of balancing its significant societal and economic benefits against potential, though not definitively proven, health risks. nih.gov This has led to a precautionary approach in some jurisdictions, with bans on BPA in baby bottles and other products for young children. health.state.mn.uswikipedia.org

Interactive Data Table: Summary of Research Findings on BPA Health Effects

Health ConcernResearch Findings
Reproductive & Developmental Animal studies suggest links to reproductive abnormalities and developmental issues in the brain and behavior. nih.govmedicalnewstoday.com The NTP has expressed "some concern" for effects on fetuses, infants, and children. health.state.mn.us
Cancer Risk Due to its estrogen-like properties, research has explored potential links to hormone-related cancers like breast and prostate cancer. nih.govmedicalnewstoday.com
Metabolic Disease Studies have reported associations between BPA exposure and an increased risk of obesity and type 2 diabetes. rsc.orgnih.gov
Cardiovascular Issues Research has suggested a possible link between BPA exposure and an increased risk of coronary heart disease. nih.govhealthaffairs.org

Informed Consent and Participant Protection in Human Studies

Research involving human subjects and this compound (BPA) exposure is critical for understanding its potential health effects. However, such studies must be conducted with the utmost regard for ethical principles, particularly informed consent and participant protection.

Informed Consent in BPA Research:

Informed consent is a fundamental ethical requirement in human research, ensuring that participants are fully aware of the study's purpose, procedures, potential risks, and benefits before they agree to participate. hhs.gov In the context of BPA research, several unique challenges arise.

Given the widespread presence of BPA in the environment and consumer products, it is difficult to find individuals who have not been exposed, making it challenging to establish a true control group. rsc.org When designing studies, researchers must clearly communicate this ubiquity to potential participants.

For studies that involve interventions to reduce BPA exposure, such as dietary changes, the informed consent process must detail the practicalities and potential difficulties of adhering to such a diet. rsc.org One study noted that participants found it challenging to identify and maintain a diet low in BPA, which is an important aspect to convey during the consent process. rsc.org

The process of obtaining informed consent must be free from coercion or undue influence. hhs.gov This is particularly relevant when recruiting from specific populations or offering incentives for participation. The information provided to potential subjects must be presented in a clear and understandable manner, allowing them sufficient time to consider their participation. hhs.gov

Participant Protection in Human Studies:

Protecting participants in BPA-related human studies extends beyond the initial consent process. It involves minimizing risks and ensuring the well-being of subjects throughout the research.

One of the primary considerations is the ethical dilemma of intentionally exposing participants to a substance with potential health risks. It is generally considered unethical to design an intervention trial that increases exposure to a potentially harmful chemical like BPA. rsc.org Therefore, most human studies on BPA are observational, measuring existing levels of exposure, or involve interventions aimed at reducing exposure.

For biomonitoring studies, which often involve the collection of biological samples like urine or blood to measure BPA levels, participant protection includes ensuring the confidentiality of their data and the proper handling and storage of their samples. The results of these tests should be communicated to participants in a clear and meaningful way, with appropriate context and explanation of the findings' significance.

Given that some research suggests fetuses, infants, and children may be more vulnerable to the effects of BPA, studies involving these populations require special consideration and heightened protective measures. nih.gov Research involving pregnant women and children must undergo rigorous ethical review to ensure that the potential benefits of the research justify any potential risks.

The CLARITY-BPA (Consortium Linking Academic and Regulatory Insights on BPA Toxicity) program, a collaboration between government agencies and academic researchers, serves as an example of a large-scale research effort designed to address uncertainties about BPA's safety. nih.gov Such comprehensive research programs are essential for providing the data needed to inform public health decisions while adhering to strict ethical guidelines for participant protection.

Public Health Responsibility in Managing Widespread Chemical Exposure

The widespread exposure of the population to this compound (BPA) presents a significant challenge for public health organizations and regulatory bodies. Their responsibility encompasses monitoring exposure levels, assessing risks, communicating with the public, and implementing measures to protect public health.

Monitoring and Risk Assessment:

A key responsibility of public health agencies is to monitor the extent of human exposure to chemicals like BPA. The Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) is a prime example of such a program, which has demonstrated the near-ubiquitous exposure to BPA in the U.S. population. nih.gov

These monitoring data are crucial for risk assessment, which involves evaluating the potential for adverse health effects from the observed exposure levels. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) conduct comprehensive safety assessments of BPA. americanchemistry.comepa.gov These assessments consider a wide range of scientific studies, including toxicology studies in animals and epidemiological research in humans.

Public Communication and Education:

Effective communication with the public is a critical public health responsibility. This involves providing clear, accurate, and accessible information about BPA, its uses, potential risks, and what is being done to ensure public safety. Public health agencies have a duty to convey the scientific consensus where it exists, but also to acknowledge areas of uncertainty.

Health organizations, such as the Minnesota Department of Health, provide guidance to the public on how to reduce exposure to BPA. health.state.mn.us Recommendations often include choosing fresh or frozen foods over canned options where possible, avoiding microwaving polycarbonate plastic containers, and using glass, porcelain, or stainless steel containers for hot foods and liquids. health.state.mn.usnih.gov

Regulatory Actions and Management Strategies:

Based on risk assessments and public health considerations, regulatory agencies may take action to manage exposure to chemicals. In the case of BPA, several governments have implemented precautionary measures, particularly to protect vulnerable populations.

For example, the FDA has banned the use of BPA in baby bottles and sippy cups. wikipedia.orgcambridge.org Similarly, Canada and the European Union have prohibited the use of BPA in baby bottles. wikipedia.org These actions were taken not necessarily because of definitive proof of harm at low levels, but as a precautionary measure in response to scientific uncertainty and public concern. nih.gov

The management of widespread chemical exposure also involves encouraging the development and use of safer alternatives. nih.gov The EPA's Design for the Environment program has worked to identify alternatives to BPA in certain applications, such as in thermal paper used for receipts. epa.gov

The ongoing debate and evolving regulatory landscape for BPA illustrate the dynamic process of public health management of widespread chemical exposures. It requires a continuous cycle of research, risk assessment, public communication, and, when necessary, regulatory action to balance the benefits of chemical use with the protection of public health. nih.govehn.org

Research on Bisphenol a Alternatives

Development and Adoption of Bisphenol A Substitutes

The phasing out of BPA in various consumer products, particularly those for infants and children, has led to the widespread introduction of structurally similar compounds. mdpi.com Manufacturers have often turned to these analogues because they offer similar functional properties, such as heat resistance and durability, which are crucial for the production of polycarbonate plastics and epoxy resins. This allows for a more straightforward substitution process without a complete redesign of manufacturing processes. foodpackagingforum.org

Among the most common replacements are Bisphenol S (BPS) and Bisphenol F (BPF). chemtrust.orgresearchgate.net BPS, known for its high thermal stability and resistance to sunlight, is frequently used in thermal paper, canned food and beverage liners, and as a component of epoxy resins. nih.gov BPF is also utilized in the production of epoxy resins and coatings, as well as in food packaging and dental sealants. researchgate.net

Human biomonitoring data has shown a corresponding increase in the median levels of BPS and BPF in urine across European regions, indicating a rise in human exposure to these alternatives as the use of BPA declines. chemtrust.org Beyond BPS and BPF, a broader array of bisphenol analogues has been introduced into the market, including but not limited to Bisphenol AF (BPAF), Bisphenol E (BPE), Bisphenol AP (BPAP), Bisphenol P (BPP), and Bisphenol Z (BPZ). nih.govtandfonline.com Other compounds developed as alternatives include BPS-MAE and Tetrachlorothis compound (TCBPA). tandfonline.com The European Partnership for the Assessment of Risks from Chemicals (PARC) has prioritized research on several of these alternatives, including BPE, BPAP, BPP, BPZ, BPS-MAE, and TCBPA, due to their regulatory relevance and the significant gaps in knowledge regarding their potential toxicity. tandfonline.com

Comparative Toxicological Assessment of Bisphenol Alternatives

The structural similarity of many BPA substitutes to the original compound has raised concerns that they may also exhibit similar harmful properties. A growing body of scientific evidence suggests that many of these alternatives are not necessarily safer and may pose comparable or even greater health risks. nih.govacs.org

A primary concern with BPA is its activity as an endocrine-disrupting chemical (EDC), particularly its ability to mimic estrogen. renewyouth.com Research indicates that many of its analogues share this characteristic.

Bisphenol S (BPS) and Bisphenol F (BPF) have been shown to exhibit endocrine activity. foodpackagingforum.org Studies have demonstrated that BPS and BPF can induce 17β-estradiol production and that BPS can inhibit free testosterone production, similar to BPA. foodpackagingforum.org Both BPS and BPF have been found to bind to estrogen receptors. foodpackagingforum.org Some studies suggest that BPS possesses an endocrine disruption potential similar to BPA. nih.gov

Bisphenol AF (BPAF) and Bisphenol Z (BPZ) have been found to be comparably potent to BPA in activating the estrogen receptor α (ERα). foodpackagingforum.org In fact, some research indicates that BPAF, along with Bisphenol B (BPB) and BPZ, may be even more potent than BPA in promoting the growth of certain cancer cells. renewyouth.com

A study assessing 37 different bisphenols identified them as potentially having endocrine-disrupting properties. saicmknowledge.org The European Chemicals Agency (ECHA) has assessed 148 bisphenols and found that 34 may require restrictions due to their effects on the hormone system and reproduction. chemtrust.org

Conversely, some alternatives with bulkier chemical structures have shown eliminated estrogenic activity, likely because their size prevents them from binding to the estrogen receptor. foodpackagingforum.org However, these same compounds were found to activate another receptor, the peroxisome proliferator-activated receptor γ (PPARγ), which is not activated by BPA. foodpackagingforum.org

Emerging research points to significant developmental and reproductive toxicity associated with several BPA substitutes, mirroring the concerns that led to the regulation of BPA itself.

A study on zebrafish found that both BPS and BPA accelerated embryonic development, leading to premature birth. uclahealth.org This research also showed that exposure to low levels of BPS and BPA had a significant impact on the development of brain cells that control reproduction. uclahealth.org

Recent studies have identified BPA replacements as reproductive toxicants, with evidence suggesting their effects might persist for multiple generations. nih.gov Contamination of laboratory animal caging with BPS and BPF was linked to chromosomal abnormalities in mouse oocytes. nih.gov

Research has indicated a reproductive toxicity hazard for BPS, BPAF, BPF, BPE, and BPZ, often with a possible endocrine-disrupting mode of action. nih.gov

A 2024 study found that BPA and its substitutes, BPS and BPF, inhibited the proliferation of human endometrial stromal cells and reduced markers of decidualization, a process crucial for pregnancy. nih.gov

A comprehensive review of 107 studies concluded that both BPA and its alternatives (including BPAF, BPB, BPF, and BPS) had adverse effects on oocyte health in both in vitro and in vivo studies, impacting follicle development and meiotic processes. oup.com

The impact of BPA substitutes extends to the immune and metabolic systems, with studies revealing a range of effects.

Immunological Effects: High concentrations of BPA, BPAF, and BPS have been shown to be immunomodulatory in vitro. mdpi.com Specifically, BPA and BPAF appear to have an immunosuppressive effect, decreasing the release of pro-inflammatory cytokines, whereas BPS may make immune cells more reactive, potentially contributing to autoimmune or allergic diseases. mdpi.comnih.gov BPS has been shown to increase the lipopolysaccharide (LPS)-induced expression of the surface marker CD86 and pro-inflammatory cytokines. mdpi.com

Metabolic Effects: Several BPA substitutes have been linked to metabolic disruption. Population-based studies suggest that BPAF, BPF, and BPS may act as obesogens. mdpi.com One study in U.S. children and adolescents found that exposure to BPF was positively associated with a higher risk of obesity. nih.gov Experimental studies have shown that both BPF and BPS are involved in the processes of preadipocyte differentiation and lipid accumulation. nih.gov Computer simulations have indicated that BPF and BPS accumulate in biological membranes similarly to BPA, potentially interfering with endocrine function and contributing to conditions like obesity and diabetes. scitechdaily.com

Concerns Regarding "Regrettable Substitutions"

The replacement of a hazardous chemical with another that is later found to be similarly or even more harmful is termed a "regrettable substitution". saicmknowledge.orgnontoxiccommunities.com This has become a significant concern in the context of BPA alternatives. nih.govnih.gov The rush to market "BPA-Free" products has often led to the adoption of structurally similar analogues without thorough toxicological evaluation. nih.gov

The core issue is that a known or probable risk (BPA) is exchanged for an alternative with a largely unknown or unevaluated risk profile. nih.gov Many consumers are unaware that "BPA-Free" products often contain these substitute chemicals, which may have nearly identical properties to BPA. nih.gov This situation is exacerbated by a lack of comprehensive hazard data for many of the alternatives at the time of their introduction. saicmknowledge.orgnih.gov The European Union is actively trying to address this by assessing groups of similar chemicals, such as the 148 bisphenols, to prevent a cycle of regrettable substitutions. chemtrust.org

Mixture Toxicity of Bisphenol Alternatives and Other Environmental Contaminants

Humans and wildlife are typically exposed to a complex mixture of chemicals, not just single compounds in isolation. Research into the combined effects of bisphenol analogues and other environmental pollutants is ongoing. The toxic effects of binary mixtures of different bisphenol analogues have been studied, revealing that these compounds can interact in ways that are not always predictable from their individual toxicities. nih.gov The presence of multiple bisphenols in a mixture, along with other pollutants, can pose a significant threat to ecosystems. nih.gov Understanding the mechanisms of toxicity from co-exposure to multiple analogues is a critical area for future research. acs.org

Data on this compound Alternatives

Q & A

Basic Research Questions

Q. What methodological approaches ensure reliable quantification of BPA in complex matrices (e.g., biological fluids, food)?

  • Answer : Rigorous BPA analysis requires:

  • Extraction optimization : Use Plackett-Burman experimental design to evaluate variables (e.g., solvent volume, pH) affecting recovery rates. For infant formula, a design with 4 variables at ±1 levels and 11 trials (including central points) achieved 62% recovery efficiency .

  • Sensitive detection : UPLC-MS/MS with triple quadrupole mass spectrometry provides low detection limits (ng/L range). Validate methods using matrix-matched calibration and isotope-labeled internal standards to correct for matrix effects .

  • Quality control : Include blank samples to monitor contamination and spike recovery tests (80–120% acceptable range) .

    Table 1 : Critical variables in BPA extraction optimization (Plackett-Burman design)

    VariableLow Level (-1)High Level (+1)Significance (p < 0.05)
    Solvent volume2 mL5 mLYes
    pH3.07.0No
    Extraction time10 min30 minYes

Q. How do species-specific toxicokinetic differences impact BPA risk assessment?

  • Answer : Toxicokinetic studies must compare:

  • Metabolic pathways : Rodents primarily glucuronidate BPA, while humans exhibit slower clearance due to enterohepatic recirculation .
  • Bioavailability : Subcutaneous administration in rats overestimates human oral exposure bioavailability by 2–3×. Use physiologically based pharmacokinetic (PBPK) models to adjust interspecies differences .

Advanced Research Questions

Q. How can non-monotonic dose-response relationships (NMDRs) in BPA studies be reconciled with traditional toxicological models?

  • Answer : NMDRs (e.g., low-dose effects on sperm count in rats at 25 μg/kg/day ) challenge linear threshold models. Strategies include:

  • Mechanistic studies : Investigate estrogen receptor (ER) α/β binding affinities (BPA: ERβ IC₅₀ = 0.6 nM) and crosstalk with androgen signaling .
  • Probabilistic risk assessment : Integrate Bayesian networks to quantify uncertainty in NMDR data .

Q. What experimental designs address contradictions in BPA half-life and non-food exposure routes?

  • Answer : NHANES data showing prolonged BPA half-life (>24 hr) contradict single-dose pharmacokinetic models . Advanced approaches:

  • Longitudinal biomonitoring : Collect serial urine samples across fasting/non-fasting states to differentiate dietary vs. environmental exposure.
  • Dermal uptake studies : Use radiolabeled BPA (¹⁴C-BPA) to quantify absorption from thermal paper (key source: 15–27% of total exposure) .

Q. How do structural analogues (e.g., BPS, BPF) compare to BPA in endocrine disruption potency?

  • Answer : In vivo zebrafish assays reveal:

  • Estrogenicity : BPAF > BPA ≈ BPF > BPS. BPAF induces GFP expression in ER-responsive tissues at 0.1 mg/L .

  • Developmental toxicity : BPF causes spinal malformations at 5 mg/L, while BPS shows negligible effects below 50 mg/L .

    Table 2 : Comparative toxicity of BPA analogues (zebrafish embryo-larvae)

    CompoundLC₅₀ (mg/L)Estrogenic EC₅₀ (mg/L)Key Teratogenic Effects
    BPA18.20.8Cardiac edema, craniofacial defects
    BPAF5.60.1Severe spinal malformation
    BPF22.41.2Mild yolk sac edema

Methodological Challenges in Risk Assessment

Q. Why do regulatory evaluations (e.g., EFSA, FDA) face criticism for underestimating BPA risks?

  • Answer : Key flaws identified in CLARITY-BPA and FDA studies include:

  • Outdated protocols : Use of insensitive Sprague-Dawley rats with high endogenous estrogen levels .
  • Endpoint selection : Ignoring non-reproductive outcomes (e.g., neurobehavioral changes in female rats ).
  • Statistical power : Insufficient sample size (n < 20/group) to detect low-dose effects .

Q. How can interdisciplinary frameworks improve BPA risk assessment?

  • Answer : Integrate:

  • Systems toxicology : RNA-seq to identify pathway-specific biomarkers (e.g., Esr1, Ar dysregulation).
  • Exposure mixture analysis : Assess co-exposure to BPA and phthalates using toxic equivalency factors (TEFs) .

Data Reproducibility and Validation

Q. What strategies enhance reproducibility in BPA toxicity studies?

  • Answer : Mitigate variability via:

  • Strain-specific controls : Use ERKO mice to isolate BPA-specific effects from endogenous hormone interference .
  • Blinded analysis : Ensure endpoint quantification (e.g., sperm counts) is performed without knowledge of exposure groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.